molecular formula C22H26N4O3 B2571628 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea CAS No. 1797954-09-6

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea

Cat. No.: B2571628
CAS No.: 1797954-09-6
M. Wt: 394.475
InChI Key: PVTIVPJRXPIKCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield amines or alcohols .

Mechanism of Action

The mechanism of action of 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

1-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-2-28-18-9-7-17(8-10-18)24-21(27)23-15-16-11-13-26(14-12-16)22-25-19-5-3-4-6-20(19)29-22/h3-10,16H,2,11-15H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTIVPJRXPIKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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